![molecular formula C23H35N3O2 B12943802 N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide CAS No. 88138-35-6](/img/structure/B12943802.png)
N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide is a chemical compound that features an imidazole ring, a decyl chain, and a phenethyl group connected via an ether linkage to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, followed by the attachment of the decyl chain, and finally the coupling with the phenethyl group and acetamide formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring and phenethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenethyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenethyl moiety.
Applications De Recherche Scientifique
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can bind to metal ions or active sites of enzymes, while the phenethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide
- N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)benzyl)acetamide
- N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)propionamide
Uniqueness
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring, decyl chain, and phenethyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88138-35-6 |
|---|---|
Formule moléculaire |
C23H35N3O2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
N-[2-[4-(10-imidazol-1-yldecoxy)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C23H35N3O2/c1-21(27)25-15-14-22-10-12-23(13-11-22)28-19-9-7-5-3-2-4-6-8-17-26-18-16-24-20-26/h10-13,16,18,20H,2-9,14-15,17,19H2,1H3,(H,25,27) |
Clé InChI |
NYSXKZIIIBDLQA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC=C(C=C1)OCCCCCCCCCCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


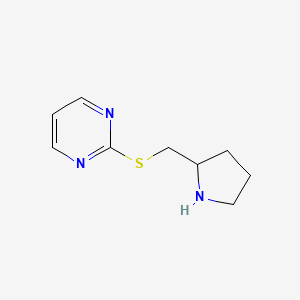

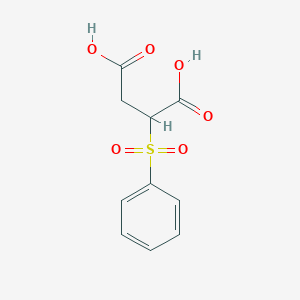
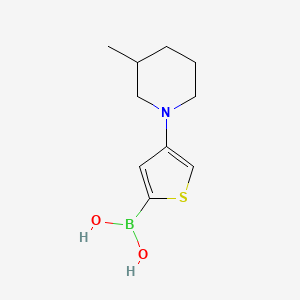
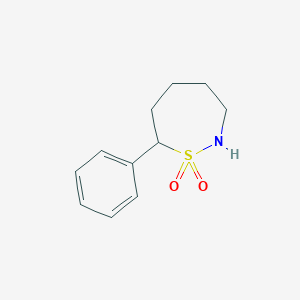
![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)

![5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)
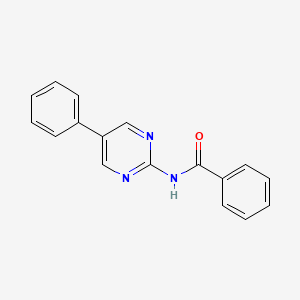
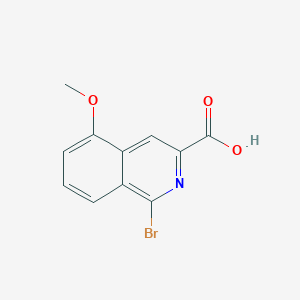
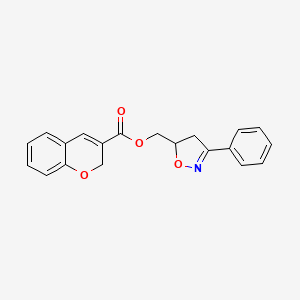

![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)
![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)
